

Application Note: HPLC Method for the Quantification of Negundoside in Plant Material

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Compound of Interest

Compound Name: *Negundoside*

Cat. No.: *B1240711*

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Introduction

Negundoside, an iridoid glycoside primarily found in the leaves of *Vitex negundo* Linn., is a significant bioactive constituent with reported anti-inflammatory, antinociceptive, and anticonvulsant properties.[1] Accurate and precise quantification of **negundoside** in plant materials and herbal formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **negundoside**.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate **negundoside** from other components in a plant extract. The separation is achieved on a C18 stationary phase with a suitable mobile phase. A UV or photodiode array (PDA) detector is used for the detection and quantification of **negundoside** based on its UV absorbance.

Experimental Protocols

Extraction of Negundoside from Plant Material

This protocol describes the extraction of **negundoside** from dried plant material, such as the leaves of *Vitex negundo*.

Materials and Reagents:

- Dried and powdered plant material (e.g., Vitex negundo leaves)
- Ethanol or Methanol:Water (1:1)[2][3]
- Whatman No. 42 filter paper
- Rotary evaporator
- Water bath

Procedure:

- Sample Preparation: Shade dry the plant leaves and grind them into a fine powder.[4]
Factors such as leaf age and size can influence **negundoside** concentration, with 5-week-old, larger leaves reported to have higher content.[2][3]
- Extraction:
 - Maceration: Soak the powdered plant material (e.g., 1 kg) in ethanol (e.g., 5 L) overnight. [4] Filter the extract and repeat the extraction process three more times with a smaller volume of ethanol (e.g., 3 L).[4]
 - Microwave-Assisted Extraction (MAE): This method can yield higher **negundoside** content.[2] Optimized conditions can be determined, but a solvent composition of methanol:water (1:1) has been shown to be effective.[2][3]
- Filtration: Filter the combined extracts through Whatman No. 42 filter paper.
- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.[4]
- Final Sample Preparation: The resulting extract can be further processed or dissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Quantification of Negundoside

This protocol outlines the chromatographic conditions for the quantification of **negundoside**.

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
- **Negundoside** reference standard
- HPLC grade methanol, acetonitrile, potassium dihydrogen orthophosphate, heptane sulphonic acid sodium salt, and orthophosphoric acid
- 0.45 µm membrane filter

Chromatographic Conditions:

Several methods have been reported. Below are two examples of validated conditions:

Parameter	Method 1	Method 2
Mobile Phase	65:35 (v/v) buffer solution (0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt, pH 3.0) and methanol.[1][6][7]	Acetonitrile and 0.5% (v/v) O-phosphoric acid in water.[8][9]
Flow Rate	1.0 mL/min[1][7]	1.0 mL/min[10]
Detection Wavelength	251 nm[1][6][7]	254 nm[5]
Injection Volume	20 µL[1]	20 µL[5]
Column Temperature	Ambient	30°C[10]

Procedure:

- **Standard Solution Preparation:** Prepare a stock solution of **negundoside** reference standard in methanol (e.g., 100 µg/mL).[1] From the stock solution, prepare a series of calibration

standards by diluting with methanol to achieve concentrations in the desired range (e.g., 1-100 µg/mL).[\[1\]](#)[\[11\]](#)

- Sample Solution Preparation: Dissolve a known amount of the plant extract in methanol. Filter the solution through a 0.45 µm membrane filter before injection.[\[5\]](#)
- Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and the peak areas for **negundoside**.
- Quantification: Construct a calibration curve by plotting the peak area of the **negundoside** standards against their known concentrations. Determine the concentration of **negundoside** in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines. The following tables summarize the validation parameters from various studies.

Table 1: Linearity and Range

Reference	Linear Range (µg/mL)	Correlation Coefficient (r ²)
Lokhande & Verma (2010) [1]	1 - 37.5	0.9996
Anonymous (2025) [11]	1.0 - 100	Not specified
Anonymous (2025) [5]	Not specified	> 0.998

Table 2: Accuracy (Recovery)

Reference	Recovery (%)
Lokhande & Verma (2010) [1]	99.26 - 102.24
Anonymous (2025) [11]	95.85 - 98.54
Roy et al. (2013) [12]	99.3 - 103.0

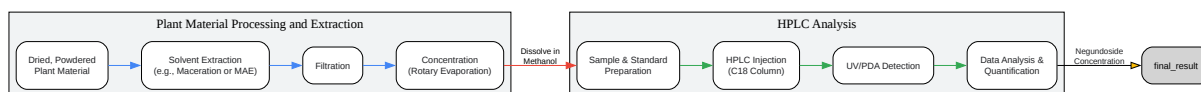
Table 3: Precision (RSD %)

Reference	Intra-day RSD (%)	Inter-day RSD (%)
Anonymous (2025)[11]	< 1.98	< 1.47
Roy et al. (2013)[12]	< 5	< 5

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Reference	LOD (µg/mL)	LOQ (µg/mL)
Lokhande & Verma (2010)[1]	0.4	1.0
Anonymous (2025)[11]	0.33	1.0

Experimental Workflow



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Caption: Workflow for **Negundoside** Quantification.

Conclusion

The detailed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of **negundoside** in plant materials.[1] This method is suitable for routine quality control analysis of Vitex negundo and its formulations. The provided validation data demonstrates the reliability of the method, making it a valuable tool for researchers and professionals in drug development and herbal medicine.

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